molecular formula C13H12ClN3O2 B11449702 2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide

2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide

Cat. No.: B11449702
M. Wt: 277.70 g/mol
InChI Key: JCESZYYSCKDJDU-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups in place of the chlorine atom.

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and phenyl groups, along with the oxadiazole ring, contribute to its potential as a versatile compound in various scientific fields.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide

InChI

InChI=1S/C13H12ClN3O2/c14-8-11(18)17(10-6-7-10)13-15-12(16-19-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

JCESZYYSCKDJDU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=NC(=NO2)C3=CC=CC=C3)C(=O)CCl

Origin of Product

United States

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